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Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

Cat. No.: B1329707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-
Methylpyrrolidine-2-methanol (CAS No. 3554-65-2), a key intermediate in various synthetic

applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The spectroscopic data for 1-Methylpyrrolidine-2-methanol is summarized in the tables

below, providing a comprehensive quantitative analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 1-Methylpyrrolidine-2-methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.65 dd, J = 10.0, 3.6 Hz 1H -CH(a)H(b)OH

3.43 dd, J = 10.8, 2.0 Hz 1H -CH(a)H(b)OH

3.10-3.05 m 1H N-CH-

2.40-2.35 m 1H -CH-CH₂OH

2.33 s 3H N-CH₃

2.32-2.25 m 1H N-CH₂-

1.93-1.68 m 4H -CH₂-CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of 1-Methylpyrrolidine-2-methanol

Chemical Shift (δ) ppm Assignment

68.0 -CH₂OH

66.2 N-CH-

57.5 N-CH₂-

41.8 N-CH₃

28.1 -CH₂-

22.5 -CH₂-

Note: Predicted values based on standard chemical shift correlations. For experimentally

derived data, refer to specialized databases.

Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of 1-Methylpyrrolidine-2-methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (alcohol)

2960-2850 Strong C-H stretch (aliphatic)

1465 Medium C-H bend (CH₂)

1375 Medium C-H bend (CH₃)

1050 Strong C-O stretch (primary alcohol)

Note: Characteristic absorption bands. The full spectrum can be viewed in databases such as

SpectraBase.[2][3]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 1-Methylpyrrolidine-2-methanol

m/z Relative Intensity Assignment

116 - [M+H]⁺

84 100% [M-CH₂OH]⁺

42 High [C₂H₄N]⁺

82 High [C₅H₁₂N]⁺

Ionization Method: APCI+ for [M+H]⁺, GC-MS (EI) for fragmentation pattern.[1][4]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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A sample of 1-Methylpyrrolidine-2-methanol (5-25 mg) is dissolved in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃).[5][6]

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[5]

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer.

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton

relaxation.[5]

Spectral Width: A spectral width of 0-12 ppm is typically used.

¹³C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer (or the carbon channel of a 400 MHz instrument).

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum

to single peaks for each unique carbon atom.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to

the lower natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat 1-Methylpyrrolidine-2-methanol is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
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Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Method: Attenuated Total Reflectance (ATR) or transmission.

Scan Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the empty spectrometer is recorded and

subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interferences.

Mass Spectrometry (MS)
Sample Preparation:

For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of

approximately 10-100 µg/mL.[7]

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically diluted in a

volatile organic solvent like dichloromethane or ethyl acetate.

Data Acquisition (APCI-MS):

Instrument: A mass spectrometer equipped with an APCI source.

Ionization Mode: Positive ion mode is used to observe the [M+H]⁺ ion.[1]

Mass Range: A scan range of m/z 50-500 is typically appropriate.

Data Acquisition (GC-MS):

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

Ionization Mode: Electron Ionization (EI) at 70 eV is used to induce fragmentation.

GC Column: A non-polar or medium-polarity capillary column is suitable for separation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8448141.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature Program: An appropriate temperature gradient is used to elute the compound

from the GC column.

Experimental Workflow
The logical flow of spectroscopic analysis for structural elucidation is depicted in the following

diagram.
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Spectroscopic Analysis Workflow for 1-Methylpyrrolidine-2-methanol

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation

1-Methylpyrrolidine-2-methanol

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Appropriate Solvent

NMR Spectrometer (1H & 13C) FTIR Spectrometer Mass Spectrometer (APCI/GC-MS)

Analyze Chemical Shifts, Couplings, and Integrals Identify Functional Groups Determine Molecular Weight and Fragmentation

Confirm Structure of
1-Methylpyrrolidine-2-methanol

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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